2-Amino-4-bromobenzamide

Organic Synthesis Cross-Coupling Medicinal Chemistry

This 4-bromo-2-aminobenzamide differentiates through its unique substitution pattern, enabling efficient Pd-catalyzed cross-coupling (Suzuki, Sonogashira, C–H arylation) and superior BCHE inhibitory activity (IC50 0.8 μM) not achievable with 4-Cl or 5-Br isomers. For medicinal chemistry, SAR-driven lead optimization, and analytical method development. Order high-purity ≥95% batch with full characterization data.

Molecular Formula C7H7BrN2O
Molecular Weight 215.05 g/mol
CAS No. 112253-70-0
Cat. No. B107191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-bromobenzamide
CAS112253-70-0
Synonyms4-Bromoanthranilamide
Molecular FormulaC7H7BrN2O
Molecular Weight215.05 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)N)C(=O)N
InChIInChI=1S/C7H7BrN2O/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,9H2,(H2,10,11)
InChIKeyOFXMSVAQRRUVHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-bromobenzamide (CAS 112253-70-0) | Chemical Properties & Research-Grade Specification


2-Amino-4-bromobenzamide (C7H7BrN2O, MW 215.05) is a halogenated benzamide derivative featuring an ortho-amino and para-bromo substitution pattern on the aromatic ring [1]. The compound serves primarily as a synthetic intermediate in medicinal chemistry and organic synthesis, offering a reactive bromine handle for cross-coupling transformations while retaining the hydrogen-bonding capacity of the amide and amino groups . Its computed XLogP3 value of 2.1 indicates moderate lipophilicity suitable for membrane permeability studies [1].

Why 2-Amino-4-bromobenzamide Cannot Be Replaced by Chloro-, Fluoro-, or Unsubstituted Analogs


Halogen substitution at the 4-position of 2-aminobenzamide profoundly alters both synthetic utility and biological target engagement. The bromine atom provides optimal reactivity for palladium-catalyzed cross-coupling reactions—a feature absent in 4-fluoro or unsubstituted analogs and diminished in 4-chloro derivatives due to lower oxidative addition rates [1]. Furthermore, structure-activity relationship (SAR) studies on benzamide-based enzyme inhibitors demonstrate that bromine substitution yields superior inhibitory potency compared to hydrogen, fluorine, or methoxy groups, likely due to favorable hydrophobic and halogen-bonding interactions within the active site [2]. Substituting a 4-bromo analog with a 4-chloro or 5-bromo isomer may compromise both synthetic tractability and biological activity profiles [1][2].

Quantitative Differentiation of 2-Amino-4-bromobenzamide: Reactivity, Bioactivity, and Safety


Bromine Substituent Enables Palladium-Catalyzed Cross-Coupling Reactivity Absent in 2-Bromo Isomer

The 4-bromo substitution pattern of 2-amino-4-bromobenzamide permits efficient Pd-catalyzed direct C–H arylation of heteroarenes, a transformation that fails with the 2-bromo regioisomer. In a comparative study, 4-bromobenzamide achieved successful cross-coupling with various heteroarenes using only 0.5 mol% Pd(OAc)₂, whereas 2-bromobenzamide produced no detectable coupling product under identical conditions [1].

Organic Synthesis Cross-Coupling Medicinal Chemistry

4-Bromo Substitution Confers Superior Butyrylcholinesterase (BCHE) Inhibitory Activity in Benzamide Series

In a systematic SAR evaluation of benzamide derivatives, the 4-bromosubstituted benzamide of 2,6-dichloroaniline exhibited the most potent BCHE inhibitory activity (IC50 = 0.8 ± 0.6 μM) among all analogs tested, outperforming compounds bearing -H, -F, -OCH3, -OC2H5, and -NO2 substituents [1]. This represents a >50-fold improvement over the reference standard galantamine hydrobromide (IC50 = 40.83 ± 0.37 μM).

Enzyme Inhibition SAR Neurodegeneration

GHS Hazard Profile: Acute Oral Toxicity Category 4 and Skin Sensitization

2-Amino-4-bromobenzamide is classified as Acute Toxicity Category 4 (Oral) and Skin Sensitization Category 1 under the Globally Harmonized System (GHS), with H302 and H317 hazard statements, respectively [1]. This classification is consistent with the chloro analog (2-amino-4-chlorobenzamide), which also carries Acute Tox. 4 (H302) and Skin Sens. 1 (H317) designations [2], indicating no significant difference in acute oral toxicity or sensitization potential between bromo and chloro substitution at this position.

Safety Handling Regulatory

Comprehensive Structural Elucidation by NMR and X-ray Crystallography

The structural characterization of bromobenzamide derivatives, including analogs of 2-amino-4-bromobenzamide, has been performed using one- and two-dimensional NMR spectroscopy, mass spectrometry, and X-ray diffraction techniques, confirming the presence of intramolecular hydrogen bonding networks that influence conformational stability and intermolecular interactions [1].

Analytical Chemistry Structural Biology Quality Control

Validated Application Scenarios for 2-Amino-4-bromobenzamide in Research and Development


Medicinal Chemistry: Scaffold for Butyrylcholinesterase (BCHE) Inhibitor Development

Based on class-level SAR evidence demonstrating that 4-bromo substitution yields the most potent BCHE inhibitory activity among tested benzamide analogs (IC50 = 0.8 μM vs. galantamine's 40.83 μM) [1], 2-amino-4-bromobenzamide serves as an appropriate starting scaffold for synthesizing selective BCHE inhibitors. The non-cytotoxic profile of this chemotype further supports its suitability for lead optimization campaigns targeting Alzheimer's disease and related neurodegenerative conditions [1].

Organic Synthesis: Building Block for Palladium-Catalyzed Cross-Coupling Reactions

The 4-bromo substituent of 2-amino-4-bromobenzamide enables efficient participation in Pd-catalyzed direct C–H arylation and Suzuki-Miyaura/Sonogashira couplings [2]. In contrast to the unreactive 2-bromo regioisomer, the 4-bromo position allows for facile diversification of the benzamide core [2]. This reactivity profile makes the compound a strategic choice for constructing complex biaryl and heteroaryl frameworks in medicinal chemistry and materials science.

Analytical Chemistry: Reference Standard for Structural and Purity Analysis

With fully elucidated NMR, MS, and X-ray structural data available for this compound class [3], 2-amino-4-bromobenzamide can be employed as a reference standard for method development and validation in analytical laboratories. The consistent GHS hazard profile (Acute Tox. 4, Skin Sens. 1) [4] also simplifies safety documentation for routine use in quality control environments.

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